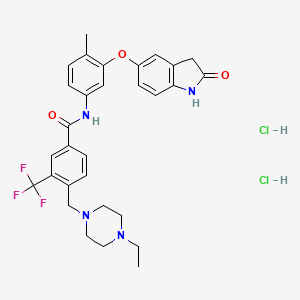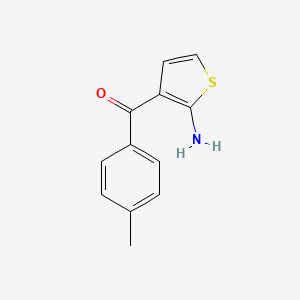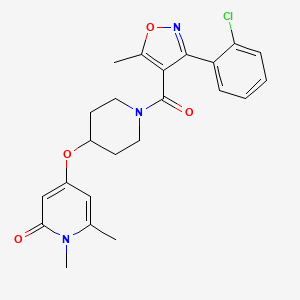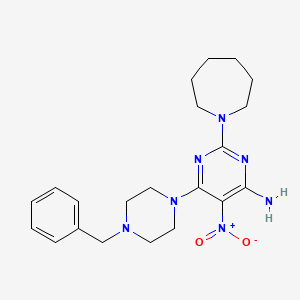
DDR1-IN-1 dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DDR1-IN-1 dihydrochloride is a selective discoidin domain receptor 1 (DDR1) tyrosine kinase inhibitor . The IC50 values are 105 and 413 nM for DDR1 and DDR2 respectively . It inhibits integrin-induced DDR1 autophosphorylation in an osteosarcoma cell line .
Molecular Structure Analysis
The chemical name of DDR1-IN-1 dihydrochloride is N - [3- [ (2,3-Dihydro-2-oxo-1 H -indol-5-yl)oxy]-4-methylphenyl]-4- [ (4-ethyl-1-piperazinyl)methyl]-3- (trifluoromethyl)benzamide dihydrochloride .Physical And Chemical Properties Analysis
DDR1-IN-1 dihydrochloride has a molecular weight of 625.51 . Its formula is C30H31F3N4O3.2HCl . It is soluble to 100 mM in water and to 50 mM in DMSO .Applications De Recherche Scientifique
- DDR1-IN-1 Role : DDR1-IN-1 inhibits DDR1 autophosphorylation and shows promise as a targeted therapy for cancer treatment .
Cancer Therapy
Anti-Fibrotic Strategies
Osteosarcoma Research
Mécanisme D'action
Target of Action
DDR1-IN-1 dihydrochloride is a selective and potent inhibitor of the Discoidin Domain Receptor 1 (DDR1) receptor tyrosine kinase . DDR1 is primarily expressed in epithelial cells of a variety of tissues . It has been implicated in numerous cellular functions such as proliferation, differentiation, adhesion, migration, and invasion .
Mode of Action
DDR1-IN-1 dihydrochloride binds to DDR1 in the ‘DFG-out’ conformation and inhibits DDR1 autophosphorylation in cells at submicromolar concentrations . It demonstrates fourfold reduced potency against DDR2 . DDR1-IN-1 dihydrochloride inhibits integrin-induced DDR1 autophosphorylation in an osteosarcoma cell line .
Biochemical Pathways
DDR1-IN-1 dihydrochloride affects various cellular signaling pathways. DDR1 kinases bind to several collagens and have been shown to be key regulators of cellular morphogenesis, differentiation, proliferation, adhesion, migration, and invasion . Dysregulation of these receptors may lead to metastatic cancer progressions .
Pharmacokinetics
It is soluble to 100 mm in water and to 50 mm in dmso , which suggests it may have good bioavailability.
Result of Action
DDR1-IN-1 dihydrochloride effectively blocks collagen-induced DDR1 pY513 autophosphorylation in U2OS cells . It inhibits DDR2-mediated activation of MT1-MMP in human rheumatoid synovial fibroblasts (RASF) under collagen stimulation . It also enhances the antiproliferative effect of PI3K/mTOR inhibitor GSK2126458 on SNU-1040 colorectal cancer cultures .
Action Environment
It is known that the activation of ddr1 is controlled by numerous types of triple-helical collagens , suggesting that the presence and type of collagen in the environment could influence the action of DDR1-IN-1 dihydrochloride.
Orientations Futures
DDR1 inhibitors, including DDR1-IN-1 dihydrochloride, are being researched for their potential therapeutic applications . The development of DDR1 inhibitors is aided by the latest technologies, and there is potential for combinational therapeutic treatments to completely disengage functions of DDR1 .
Propriétés
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(2-oxo-1,3-dihydroindol-5-yl)oxy]phenyl]-3-(trifluoromethyl)benzamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F3N4O3.2ClH/c1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26;;/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUOJKYQZINPKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)OC4=CC5=C(C=C4)NC(=O)C5)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33Cl2F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2700726.png)


![N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide](/img/structure/B2700731.png)
![6-(4-chlorophenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2700733.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2700738.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2700741.png)
![2-amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(2-thienylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2700743.png)
![ethyl 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2700744.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2700745.png)

![(3,3-Difluorocyclobutyl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2700749.png)